

# Independent validation of published ST-1006 data

Author: BenchChem Technical Support Team. Date: December 2025



An Independent Review of Published Data on Golcadomide (formerly **ST-1006** Program) for Relapsed/Refractory B-Cell Lymphomas

This guide provides an objective comparison of the emerging therapeutic agent golcadomide with alternative treatments for relapsed or refractory (R/R) Follicular Lymphoma (FL) and Diffuse Large B-Cell Lymphoma (DLBCL). The information is intended for researchers, scientists, and drug development professionals to facilitate an independent assessment of its potential. The data presented is based on publicly available results from clinical trials. It is important to note that "ST-1006" appears to be a misnomer, likely originating from the abstract number of a presentation on golcadomide.

# **Comparative Efficacy and Safety Data**

The following tables summarize the performance of golcadomide in comparison to other notable therapies for R/R Follicular Lymphoma and R/R Diffuse Large B-Cell Lymphoma.

Table 1: Comparison of Therapies for Relapsed/Refractory Follicular Lymphoma (R/R FL)



| Therapy                               | Trial Name           | Overall<br>Response<br>Rate (ORR) | Complete<br>Response<br>Rate (CRR) | Median Duration of Response (mDOR)                                                  | Key Grade<br>≥3 Adverse<br>Events                                     |
|---------------------------------------|----------------------|-----------------------------------|------------------------------------|-------------------------------------------------------------------------------------|-----------------------------------------------------------------------|
| Golcadomide<br>+ Rituximab            | CC-99282-<br>NHL-001 | 97% (at 0.4<br>mg dose)           | 78% (at 0.4<br>mg dose)            | Not Reached<br>(86% of<br>responders<br>remained in<br>response at<br>data cut-off) | Neutropenia,<br>Anemia,<br>Febrile<br>Neutropenia                     |
| Lenalidomide<br>+ Rituximab<br>(R²)   | AUGMENT              | 78%                               | 34%                                | 36.6 months                                                                         | Neutropenia<br>(50%),<br>Leukopenia<br>(7%)                           |
| Tazemetostat<br>(EZH2mut)             | NCT0189757<br>1      | 69%                               | 13%                                | 10.9 months                                                                         | Thrombocyto<br>penia (3%),<br>Neutropenia<br>(3%), Anemia<br>(2%)     |
| Tazemetostat<br>(EZH2wt)              | NCT0189757<br>1      | 35%                               | 4%                                 | 13.0 months                                                                         | Thrombocyto<br>penia (3%),<br>Neutropenia<br>(3%), Anemia<br>(2%)     |
| Axicabtagene<br>Ciloleucel<br>(CAR-T) | ZUMA-5               | 94%                               | 80%                                | Not Reached                                                                         | Neutropenia<br>(34%),<br>Anemia<br>(20%),<br>Encephalopat<br>hy (10%) |
| Tisagenlecleu<br>cel (CAR-T)          | ELARA                | 86%                               | 66%                                | Not Reached                                                                         | Neutropenia<br>(27%),<br>Anemia<br>(13%),                             |







Cytokine

Release

Syndrome

(49%, 0%

Grade ≥3)

Table 2: Comparison of Therapies for Relapsed/Refractory Diffuse Large B-Cell Lymphoma (R/R DLBCL)



| Therapy                               | Trial Name           | Overall<br>Response<br>Rate (ORR) | Complete<br>Response<br>Rate (CRR) | Median Duration of Response (mDOR) | Key Grade<br>≥3 Adverse<br>Events                                                       |
|---------------------------------------|----------------------|-----------------------------------|------------------------------------|------------------------------------|-----------------------------------------------------------------------------------------|
| Golcadomide<br>+ Rituximab            | CC-99282-<br>NHL-001 | 58% (at 0.4<br>mg dose)           | 44% (at 0.4<br>mg dose)            | 7.5 months                         | Neutropenia,<br>Thrombocyto<br>penia,<br>Anemia                                         |
| Polatuzumab<br>Vedotin + BR           | NCT0225756<br>7      | 45%                               | 40%                                | 12.6 months                        | Neutropenia<br>(46%),<br>Thrombocyto<br>penia (41%),<br>Anemia<br>(29%)                 |
| Tafasitamab<br>+<br>Lenalidomide      | L-MIND               | 57.5%                             | 41.3%                              | Not Reached                        | Neutropenia<br>(50%),<br>Thrombocyto<br>penia (18%),<br>Febrile<br>Neutropenia<br>(12%) |
| Axicabtagene<br>Ciloleucel<br>(CAR-T) | ZUMA-1               | 83%                               | 58%                                | 11.1 months                        | Anemia (43%), Neutropenia (39%), Encephalopat hy (21%), Cytokine Release Syndrome (11%) |
| Tisagenlecleu<br>cel (CAR-T)          | JULIET               | 53%                               | 39%                                | Not Reached                        | Cytokine<br>Release<br>Syndrome<br>(27%),                                               |



Febrile Neutropenia (6%), Pyrexia (5%)

# **Experimental Protocols**

Detailed methodologies for the pivotal trials of golcadomide and its comparators are outlined below.

# Golcadomide: CC-99282-NHL-001 Study Protocol

- Study Design: A Phase 1/2, multicenter, open-label, dose-escalation and expansion study.[1]
- Patient Population: Patients with R/R DLBCL or R/R FL who have progressed after at least two prior lines of therapy, or transplant-ineligible patients with R/R DLBCL after at least one line of therapy.[1]
- · Treatment Regimen:
  - Part A (Dose Escalation): Golcadomide monotherapy administered at escalating doses on intermittent schedules.[1]
  - Part B (Dose Expansion): Golcadomide administered at 0.2 mg or 0.4 mg, alone or in combination with rituximab, on days 1-14 of a 28-day cycle.
     Rituximab is administered at 375 mg/m².
- Treatment Duration: Up to 2 years or until disease progression or unacceptable toxicity.[1][2]
- Primary Endpoints:
  - Part A: Maximum Tolerated Dose (MTD) and recommended Phase 2 dose.
  - Part B: Overall Response Rate (ORR).
- Secondary Endpoints: Duration of Response (DOR), Progression-Free Survival (PFS),
   Overall Survival (OS), and safety.



## **Alternative Therapies: Selected Trial Protocols**

- Lenalidomide + Rituximab (AUGMENT NCT01938001): A Phase 3, multicenter, double-blind, randomized study in patients with R/R indolent lymphoma. Patients received lenalidomide (20 mg/day, days 1-21) or placebo, plus rituximab (375 mg/m² weekly in cycle 1, then day 1 of cycles 2-5) for up to 12 28-day cycles. The primary endpoint was PFS.[3][4] [5][6][7]
- Tazemetostat (NCT01897571): An open-label, single-arm, multicenter, Phase 2 trial in
  patients with R/R FL with either EZH2-mutant or wild-type status, who had received at least
  two prior systemic therapies. Patients received 800 mg of tazemetostat orally twice daily in
  continuous 28-day cycles. The primary endpoint was ORR.[8][9]
- Axicabtagene Ciloleucel (ZUMA-1 NCT02348216): A single-arm, multicenter, Phase 1/2 trial in patients with refractory large B-cell lymphoma. Following conditioning chemotherapy with fludarabine and cyclophosphamide, patients received a single infusion of axicabtagene ciloleucel at a target dose of 2 × 10<sup>6</sup> CAR T-cells/kg. The primary endpoint for Phase 2 was ORR.[10][11][12][13][14]
- Tisagenlecleucel (JULIET NCT02445248): A multicenter, open-label, single-arm, Phase 2 trial in adult patients with R/R DLBCL. After lymphodepleting chemotherapy, patients received a single infusion of tisagenlecleucel. The primary endpoint was the best ORR.[15] [16][17][18]
- Polatuzumab Vedotin + Bendamustine and Rituximab (BR) (NCT02257567): A Phase 1b/2, multicenter, open-label study in patients with R/R FL or DLBCL. Patients received polatuzumab vedotin in combination with standard doses of bendamustine and rituximab for up to six 21-day cycles (for DLBCL).[19][20][21][22]
- Tafasitamab + Lenalidomide (L-MIND NCT02399085): A multicenter, open-label, single-arm, Phase 2 study in patients with R/R DLBCL not eligible for autologous stem cell transplant. Patients received intravenous tafasitamab and oral lenalidomide for up to 12 28-day cycles, followed by tafasitamab monotherapy. The primary endpoint was ORR.[7][23][24] [25]

## **Visualizations**



The following diagrams illustrate the mechanism of action of golcadomide and a typical experimental workflow for its clinical evaluation.

# Tumor Cell Golcadomide Cereblon (CRBN) Binds to CRBN subunit Immunomodulatory Effect T-¢ell T-Cell Activation & CRL4-CRBN E3 Ubiquitin Ligase Complex Proliferation Recruits for Ubiquitination Ikaros & Aiolos (Transcription Factors) Targeted for Degradation Proteasome eads to **Apoptosis** (Cell Death)

### Golcadomide Mechanism of Action

Click to download full resolution via product page

Caption: Mechanism of action of golcadomide in B-cell lymphoma.





Click to download full resolution via product page

Caption: Simplified workflow for the dose expansion part of the CC-99282-NHL-001 trial.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



# References

- 1. Paper: Efficacy and Safety of Golcadomide, a Novel Cereblon E3 Ligase Modulator (CELMoD) Agent, Combined with Rituximab in a Phase 1/2 Open-Label Study of Patients with Relapsed/Refractory Non-Hodgkin Lymphoma [ash.confex.com]
- 2. ashpublications.org [ashpublications.org]
- 3. ASCO American Society of Clinical Oncology [asco.org]
- 4. AUGMENT: A Phase III Study of Lenalidomide Plus Rituximab Versus Placebo Plus Rituximab in Relapsed or Refractory Indolent Lymphoma PMC [pmc.ncbi.nlm.nih.gov]
- 5. AUGMENT: A Phase III Study of Lenalidomide Plus Rituximab Versus Placebo Plus Rituximab in Relapsed or Refractory Indolent Lymphoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. ASH 2018 | Results from the phase III AUGMENT trial: Lenalidome plus rituximab for R/R FL and MZL [lymphomahub.com]
- 8. Tazemetostat for patients with relapsed or refractory follicular lymphoma: an open-label, single-arm, multicentre, phase 2 trial PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.manchester.ac.uk [research.manchester.ac.uk]
- 10. Table 2, Details of ZUMA-1 Trial Design Axicabtagene Ciloleucel for Large B-Cell Lymphoma: Clinical Report NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Long-term safety and activity of axicabtagene ciloleucel in refractory large B-cell lymphoma (ZUMA-1): a single-arm, multicentre, phase 1-2 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. Axicabtagene Ciloleucel in Refractory Large B-Cell Lymphoma 5-Year Results of the ZUMA-1 Trial The ASCO Post [ascopost.com]
- 14. ascopubs.org [ascopubs.org]
- 15. ashpublications.org [ashpublications.org]
- 16. Long-term clinical outcomes of tisagenlecleucel in patients with relapsed or refractory aggressive B-cell lymphomas (JULIET): a multicentre, open-label, single-arm, phase 2 study
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. Long-term clinical outcomes of tisagenlecleucel in the JULIET trial BJH [bjh.be]



- 19. adcreview.com [adcreview.com]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. ashpublications.org [ashpublications.org]
- 22. ASCO American Society of Clinical Oncology [asco.org]
- 23. ClinicalTrials.gov [clinicaltrials.gov]
- 24. Open Label Study to Evaluate the Safety and Efficacy of Lenalidomide With MOR00208 in Patients With R-R DLBCL [clin.larvol.com]
- 25. Tafasitamab for patients with relapsed or refractory diffuse large B-cell lymphoma: final 5year efficacy and safety findings in the phase II L-MIND study - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Independent validation of published ST-1006 data].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b15140489#independent-validation-of-published-st-1006-data]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





